

An In-depth Technical Guide to Ethyl 2-Cyclohexylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl cyclohexylacetate*

Cat. No.: *B1671641*

[Get Quote](#)

CAS Number: 5452-75-5

This technical guide provides a comprehensive overview of ethyl 2-cyclohexylacetate, a key chemical intermediate with applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis methodologies, spectroscopic data, and potential biological activities.

Physicochemical and Spectroscopic Data

Ethyl 2-cyclohexylacetate is a colorless liquid with a floral, fruity odor.^[1] Its key physical and chemical properties are summarized in the tables below, compiled from various sources. This data is essential for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of Ethyl 2-Cyclohexylacetate

Property	Value	Reference
CAS Number	5452-75-5	[1] [2]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1] [2]
Molecular Weight	170.25 g/mol	[2]
Appearance	Colorless clear liquid	[1]
Boiling Point	211.00 °C @ 760.00 mm Hg	[1]
Density	0.94500 to 0.94800 g/mL @ 25.00 °C	[1]
Refractive Index	1.44200 to 1.45000 @ 20.00 °C	[1]
Flash Point	176.00 °F (80.00 °C)	[1]
Solubility	Soluble in alcohol; Insoluble in water	[1]
IUPAC Name	ethyl 2-cyclohexylacetate	[2]

Table 2: Spectroscopic Data for Ethyl 2-Cyclohexylacetate

Spectrum Type	Key Peaks/Signals	Source
¹ H NMR	Data available on SpectraBase	[2]
¹³ C NMR	Data available on SpectraBase and ChemicalBook	[2] [3]
Mass Spectrometry (GC-MS)	Top Peak (m/z): 88; 2nd Highest (m/z): 60; 3rd Highest (m/z): 61	[2]
Infrared (IR) Spectroscopy	Data available on SpectraBase (FTIR, ATR-IR, Near IR, Vapor Phase IR)	[2]

Experimental Protocols

The synthesis of ethyl 2-cyclohexylacetate can be achieved through several routes. Below are detailed methodologies for two common approaches.

Synthesis via Horner-Wadsworth-Emmons Reaction and Hydrogenation

This two-step method first involves the synthesis of an unsaturated precursor, ethyl cyclohexylideneacetate, followed by its reduction to the target compound.

Step 1: Synthesis of Ethyl Cyclohexylideneacetate

This protocol is adapted from the synthesis of ethyl cyclohexylideneacetate via the Horner-Wadsworth-Emmons reaction.[\[4\]](#)

Materials and Reagents:

- Sodium hydride (50% dispersion in mineral oil)
- Dry benzene
- Triethyl phosphonoacetate
- Cyclohexanone
- Nitrogen or Argon gas for inert atmosphere

Equipment:

- 500-mL three-necked flask
- Stirrer
- Thermometer
- Condenser

- Dropping funnel

Procedure:

- A dry, 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen and charged with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[4]
- To this stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over a 45–50 minute period, maintaining the temperature at 30–35 °C with cooling if necessary.[4]
- After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure complete reaction.[4]
- To the resulting clear solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over a 30–40 minute period, maintaining the temperature at 20–30 °C with an ice bath.[4]
- After about half of the ketone is added, a gummy precipitate of sodium diethyl phosphate will form. The mixture is then heated at 60–65 °C for 15 minutes.[4]
- The product is cooled to 15–20 °C, and the mother liquor is decanted from the precipitate. The precipitate is washed with several 25-mL portions of benzene at 60 °C.[4]
- Benzene is distilled from the combined mother and wash liquors. The product, ethyl cyclohexylideneacetate, is then distilled under vacuum.[4]

Step 2: Hydrogenation of Ethyl Cyclohexylideneacetate

The ethyl cyclohexylideneacetate obtained from Step 1 can be hydrogenated to yield ethyl 2-cyclohexylacetate using a standard catalytic hydrogenation procedure.

Materials and Reagents:

- Ethyl cyclohexylideneacetate
- Ethanol or Ethyl Acetate (solvent)

- Palladium on carbon (Pd/C) catalyst (5-10 wt%)
- Hydrogen gas

Equipment:

- Hydrogenation apparatus (e.g., Parr hydrogenator)
- Reaction flask

Procedure:

- Dissolve ethyl cyclohexylideneacetate in a suitable solvent such as ethanol or ethyl acetate in a reaction flask.
- Add a catalytic amount of Pd/C (typically 1-5 mol% of the substrate).
- Place the flask in a hydrogenation apparatus.
- Purge the system with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
- Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- The solvent is removed under reduced pressure to yield the crude ethyl 2-cyclohexylacetate, which can be further purified by distillation.

Synthesis via Fischer Esterification

This method involves the direct esterification of cyclohexylacetic acid with ethanol in the presence of an acid catalyst.

Materials and Reagents:

- Cyclohexylacetic acid
- Ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

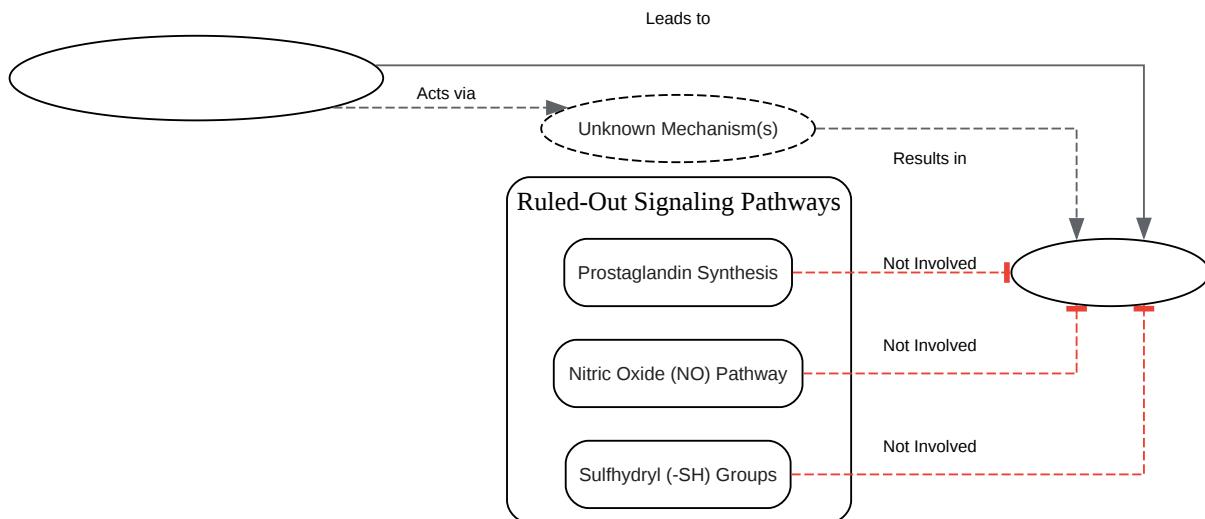
Equipment:

- Round-bottom flask
- Reflux condenser
- Separatory funnel

Procedure:

- In a round-bottom flask, combine cyclohexylacetic acid and an excess of ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-cyclohexylacetate.

- The product can be further purified by distillation.


Biological Activity and Mechanism of Action

While direct studies on the biological signaling pathways of ethyl 2-cyclohexylacetate are limited, research on structurally related compounds provides valuable insights into its potential pharmacological effects. A study on (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from *Heliotropium indicum*, demonstrated significant gastroprotective activity against ethanol-induced gastric lesions in mice.[5][6][7]

The study investigated the mechanism of action and concluded that the gastroprotective effect is not mediated by the classical pathways involving prostaglandins, nitric oxide (NO), or sulfhydryl groups.[5][6][7] This was determined by pre-treating the animals with inhibitors of these pathways (indomethacin for prostaglandins, L-NAME for nitric oxide synthase, and NEM for sulfhydryl groups), which did not reverse the protective effect of the compound.[5][6][7]

The following diagrams illustrate the experimental workflow to determine the mechanism of action and the signaling pathways that were ruled out.

[Click to download full resolution via product page](#)*Experimental workflow for investigating the gastroprotective mechanism.*[Click to download full resolution via product page](#)*Ruled-out signaling pathways for the gastroprotective effect.*

These findings suggest that the gastroprotective effects of cyclohexylacetate derivatives may operate through novel mechanisms, warranting further investigation for potential drug development applications. The structural similarity between ethyl 2-cyclohexylacetate and the studied compound makes it a candidate for similar biological screening.

Conclusion

Ethyl 2-cyclohexylacetate is a well-characterized compound with established physicochemical and spectroscopic properties. Its synthesis is achievable through robust and scalable chemical reactions. While its primary applications have been in the flavor and fragrance industries, emerging research on structurally related compounds suggests potential therapeutic applications, particularly as a gastroprotective agent. The elucidation of its precise mechanism of action remains an area for future research and could unveil novel pathways for the

development of new therapeutics. This guide provides a foundational resource for scientists and researchers working with or exploring the potential of ethyl 2-cyclohexylacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl cyclohexyl acetate, 5452-75-5 [thegoodsentscompany.com]
- 2. Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL CYCLOHEXYLACETATE(5452-75-5) 13C NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from *Heliotropium indicum*: role of nitric oxide, prostaglandins, and sulfhydryls in its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from *Heliotropium indicum*: role of nitric oxide, prostaglandins, and sulfhydryls in its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-Cyclohexylacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671641#cas-number-for-ethyl-2-cyclohexylacetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com